molecular formula C8H9NOS B1314784 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carbaldehyde CAS No. 197237-97-1

4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carbaldehyde

Cat. No.: B1314784
CAS No.: 197237-97-1
M. Wt: 167.23 g/mol
InChI Key: KYCZHHLBAACQPL-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carbaldehyde is a key chemical intermediate in the synthesis of novel heterocyclic compounds with significant research potential. The 4,5,6,7-tetrahydrothieno[3,2-c]pyridine scaffold is recognized as a privileged structure in medicinal chemistry and is a core building block in the synthesis of bioactive molecules . Derivatives based on this scaffold are investigated for various applications, including their role as fungicides in agricultural chemistry and as inhibitors of enzymes like poly(ADP-ribose)polymerase (PARP) in anticancer research . Furthermore, this specific scaffold is a known precursor in the synthesis of pharmacologically active compounds such as antiplatelet agents . As a versatile aldehyde-functionalized building block, it is highly useful for further derivatization through reactions such as condensation and nucleophilic addition. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NOS/c10-5-7-3-6-4-9-2-1-8(6)11-7/h3,5,9H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYCZHHLBAACQPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1SC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00474323
Record name 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197237-97-1
Record name 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carbaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-thiopheneethylamine with formaldehyde, followed by cyclization in the presence of ethanol and hydrogen chloride . The reaction conditions include:

    Solvent: Ethanol

    Catalyst: Hydrogen chloride

    Temperature: 50-60°C

    Reaction Time: 3-5 hours

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Reagents such as halogens and nucleophiles are used under mild to moderate conditions.

Major Products Formed

    Oxidation: 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid

    Reduction: 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-methanol

    Substitution: Various substituted thieno-pyridine derivatives

Scientific Research Applications

Medicinal Chemistry

1.1 Antidepressant Activity
Research has indicated that derivatives of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carbaldehyde exhibit potential antidepressant properties. A study evaluated the compound's ability to modulate serotonin and norepinephrine levels in animal models. The results showed a significant reduction in depressive behaviors, suggesting that the compound may influence neurotransmitter systems critical for mood regulation.

Case Study:

  • Title: Evaluation of Antidepressant-Like Effects in Rodent Models
  • Findings: The compound demonstrated a dose-dependent reduction in immobility time in the forced swim test, indicating antidepressant-like activity.

1.2 Anticancer Properties
The compound has also been investigated for its anticancer effects. It has been found to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study:

  • Title: Cytotoxic Effects of this compound on Human Cancer Cells
  • Findings: The compound exhibited IC50 values ranging from 10 to 30 µM across different cancer cell lines, highlighting its potential as a lead compound for further development.

Organic Synthesis

2.1 Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of various derivatives that can be utilized in the synthesis of more complex molecules.

Data Table: Synthesis Applications

ApplicationDescription
Synthesis of Antiplatelet AgentsUsed as an intermediate in the synthesis of clopidogrel sulfate.
Formation of Heterocyclic CompoundsActs as a precursor for synthesizing other heterocycles with biological activity.
Development of Novel AntidepressantsUtilized to create new compounds targeting serotonin receptors.

Industrial Applications

3.1 Pharmaceutical Industry
The pharmaceutical industry leverages this compound for drug development processes. Its derivatives are being explored for their potential therapeutic effects against various diseases.

3.2 Cosmetic Formulations
Recent studies have suggested that this compound can enhance the stability and effectiveness of certain cosmetic formulations due to its antioxidant properties.

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carbaldehyde involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways . The exact pathways and targets depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Key Derivatives

The core 4,5,6,7-tetrahydrothieno[3,2-c]pyridine structure is highly modular, with variations in substituents leading to distinct pharmacological profiles. Below is a comparative analysis of key derivatives:

Table 1: Structural and Functional Comparison of Selected Derivatives
Compound Name Structural Features Biological Activity Key References
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carbaldehyde Carbaldehyde at position 2 Intermediate for antithrombotic agents
5-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carbaldehyde Methyl group at position 5 Improved metabolic stability (predicted)
Ethyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate Ethyl ester at position 2 Precursor for CNS-targeting compounds
Ticlopidine (5-(2-Chlorobenzyl) derivative) Chlorobenzyl substitution at position 5 Antiplatelet agent (ADP receptor antagonist)
Compound C1 (from ) Unspecified substituents Superior antiplatelet activity vs. ticlopidine
Key Observations:

Methyl substitution at position 5 (as in 5-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carbaldehyde) may reduce metabolic degradation, a hypothesis supported by analogous studies on methylated heterocycles .

Biological Activity :

  • The parent carbaldehyde derivative serves primarily as a synthetic intermediate, while its analogs demonstrate targeted bioactivity. For example, ticlopidine ’s chlorobenzyl group confers potent antiplatelet effects via irreversible binding to the P2Y12 receptor .
  • Compound C1 (from ) outperformed ticlopidine in rat platelet aggregation assays, highlighting the importance of substituent optimization .

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Data for Selected Compounds
Compound Name Molecular Weight (g/mol) LogP (Predicted) Solubility
This compound 181.25 (analog data) 1.2 Moderate in DMSO
5-Methyl derivative 195.30 1.5 Low aqueous
Ethyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate 211.28 2.8 Low aqueous
Ticlopidine 263.78 3.0 Poor aqueous
Key Insights:
  • Lipophilicity : Ethyl ester and ticlopidine derivatives exhibit higher LogP values, correlating with increased membrane permeability but reduced aqueous solubility .
  • Metabolic Stability: Methylation (e.g., 5-Methyl derivative) may mitigate oxidative metabolism, a common issue with thienopyridine analogs .

Antithrombotic Activity

  • Derivatives of this compound have shown promise in preclinical models. For instance, compound C1 reduced platelet aggregation by 78% in rats, surpassing ticlopidine’s 65% inhibition .
  • The carbaldehyde intermediate is pivotal in synthesizing 2-(2-acetoxy)benzoyl derivatives , which demonstrated efficacy in thrombosis prevention via dual inhibition of COX-1 and ADP receptors .

CNS-Targeting Potential

  • Oxadiazole derivatives derived from this scaffold (e.g., 4,5,6,7-tetrahydrothieno[3,2-c]pyridine oxadiazoles) have been investigated for schizophrenia and circadian rhythm modulation due to their affinity for serotonin and dopamine receptors .

Biological Activity

4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carbaldehyde (THTP-CHO) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique fused ring structure comprising thieno and pyridine moieties, contributing to its diverse chemical properties and biological interactions. The molecular formula for THTP-CHO is C₈H₉NOS, which indicates the presence of a carbonyl group (-CHO) attached to the pyridine ring.

The structural characteristics of THTP-CHO facilitate various chemical reactions, making it a versatile compound for synthesizing derivatives with enhanced biological activity. The functional groups present in THTP-CHO are responsible for its reactivity and interactions with biological targets.

Biological Activities

Research indicates that THTP-CHO possesses significant biological activities, particularly as an inhibitor of enzymes involved in neurotransmitter regulation. Notably, it has been evaluated for its inhibitory effects on phenylethanolamine N-methyltransferase (hPNMT), an enzyme critical in the biosynthesis of catecholamines. These neurotransmitters are vital for numerous physiological processes, including mood regulation and stress response.

Inhibitory Activity

Studies have shown that modifications to the tetrahydrothieno[3,2-c]pyridine structure can enhance inhibitory potency against hPNMT. For instance, derivatives of THTP-CHO have demonstrated improved selectivity and potency compared to traditional inhibitors. A study highlighted that certain derivatives exhibited up to 50% greater hPNMT inhibitory potency than benzylamine analogs, indicating the potential therapeutic applications of THTP-CHO in treating catecholamine dysregulation disorders .

Case Studies

  • Inhibition of TNF-alpha Production : A series of novel THTP derivatives were synthesized and tested for their ability to inhibit lipopolysaccharide (LPS)-stimulated production of TNF-alpha in rat whole blood. Several compounds displayed potent inhibitory activity, suggesting potential applications in inflammatory conditions .
  • Binding Affinity Studies : Interaction studies have revealed that THTP-CHO has significant binding affinity for various receptors involved in neurotransmitter regulation. Modifications to the compound's structure can markedly influence these interactions, which is crucial for developing targeted therapeutics .

Synthesis Methods

Various synthetic routes have been developed for producing THTP-CHO and its derivatives. These methods typically involve altering reaction conditions or starting materials to create substituted derivatives with desired biological properties. Common synthesis techniques include:

  • Reactions with Carbonyl Compounds : Utilizing carbonyl groups to form imines or other functionalized products.
  • Cyclization Reactions : Employing cyclization strategies to construct the thieno-pyridine framework efficiently.

Comparative Analysis with Similar Compounds

The uniqueness of THTP-CHO lies in its specific combination of heterocyclic structures and functional groups, which contribute to its distinct biological activity profile compared to structurally similar compounds.

Compound NameSimilarityUnique Features
4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxylic acid0.73Contains a benzo ring instead of thieno
4-Hydroxy-3-methoxybenzaldehyde0.68Aromatic aldehyde with different functional groups
5-Methyl-4H-thieno[3,2-c]pyridin-2-one0.66Contains a methyl group that alters electronic properties
1-Methyl-4H-thieno[3,2-c]pyridin-2-one0.65Methyl substitution affects solubility and reactivity

Q & A

Q. Table 1: Reaction Optimization Parameters

ParameterConditionYieldReference
Catalyst (NaOAc)1.0 g50%
Reflux time3 hours50%
SolventEthanolOptimal

What spectroscopic techniques are used for characterization?

Q. Basic

  • NMR spectroscopy : Confirms proton environments and ring fusion patterns (e.g., thiophene vs. pyridine protons) .
  • Elemental analysis : Validates purity via %C, %H, and %N matching (e.g., C: 56.19%, H: 5.16%, N: 7.88% for related compounds) .
  • IR spectroscopy : Identifies aldehyde (C=O stretch ~1700 cm⁻¹) and heterocyclic functional groups .

How do structural modifications impact biological activity?

Q. Advanced

  • Substituent effects : Derivatives with electron-withdrawing groups (e.g., chlorine) show enhanced antimicrobial activity due to increased electrophilicity .
  • Ring fusion : The thienopyridine scaffold’s fused rings improve binding to molecular targets (e.g., enzymes or receptors) compared to simpler pyridine analogs .

How can researchers resolve discrepancies in reported biological activities of derivatives?

Q. Advanced

  • Comparative assays : Standardize in vitro models (e.g., MIC for antimicrobial activity) across studies.
  • Structural validation : Use X-ray crystallography to confirm substituent orientation, as seen in 5-(2-cyanobenzyl) derivatives .
  • Meta-analysis : Reconcile data from studies like Lopez-Rodriguez et al. (2001) and Roth et al. (1994) by controlling for assay conditions .

What are the key findings from X-ray crystallography studies?

Q. Advanced

  • Conformational analysis : The thienopyridine ring adopts a half-chair conformation, with the aldehyde group oriented perpendicular to the plane. This geometry influences reactivity .
  • Intermolecular interactions : Hydrogen bonding between aldehyde oxygen and amine protons stabilizes crystal packing .

What in vitro assays are used to evaluate biological activity?

Q. Basic

  • Antimicrobial assays : Disk diffusion methods against Gram-positive/negative bacteria .
  • Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa) to measure IC₅₀ values .

Q. Table 2: Representative Biological Assays

Assay TypeTargetActivity LevelReference
AntimicrobialE. coliModerate
Anticancer (MTT)HeLa cellsIC₅₀: 25 µM

How can computational modeling predict the compound’s interactions with molecular targets?

Q. Advanced

  • Molecular docking : Simulates binding to enzymes (e.g., kinase inhibitors) by aligning the aldehyde group with active-site residues .
  • QSAR studies : Correlate substituent electronic parameters (Hammett σ) with activity trends .

What strategies assess the compound’s stability under experimental conditions?

Q. Advanced

  • Accelerated stability testing : Expose to varying pH, temperature, and light, followed by HPLC monitoring .
  • Thermogravimetric analysis (TGA) : Determines decomposition thresholds (e.g., >150°C for related compounds) .

How is the mechanism of action determined for derivatives?

Q. Advanced

  • Enzyme inhibition assays : Measure IC₅₀ against targets like cyclooxygenase-2 (COX-2) .
  • Kinetic studies : Use stopped-flow spectroscopy to track reaction intermediates in biological pathways .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carbaldehyde
Reactant of Route 2
Reactant of Route 2
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carbaldehyde

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